3-Oxocyclobutylpivalate
Description
Contextual Significance in Synthetic Organic Chemistry
In the field of synthetic organic chemistry, the pursuit of efficient and novel pathways to complex molecules is a primary driving force. Small, functionalized ring systems are of particular importance as they serve as versatile building blocks. 3-Oxocyclobutylpivalate emerges in this context as a potentially valuable synthetic intermediate. The presence of the pivaloyl group, derived from pivalic acid, offers a sterically hindered ester that can influence the stereochemical outcome of reactions and serve as a robust protecting group for the hydroxyl function of the corresponding 3-hydroxycyclobutanone (B178150). tcichemicals.comwikipedia.org The ketone functionality provides a reactive handle for a wide array of chemical transformations, including nucleophilic additions, reductions, and carbon-carbon bond-forming reactions.
Overview of Research Trajectories for Cyclobutane (B1203170) Derivatives
Research into cyclobutane derivatives has been a vibrant area of organic chemistry for decades. These four-membered rings are present in a number of natural products and their inherent ring strain can be harnessed for unique chemical transformations. researchgate.net The development of methods for the synthesis of substituted cyclobutanes remains an active field of research. organic-chemistry.org A significant trajectory in this area is the use of cyclobutane derivatives as precursors for ring-expansion or ring-opening reactions to generate larger, more complex carbocyclic or heterocyclic systems. researchgate.net Furthermore, the stereocontrolled synthesis of substituted cyclobutanes is a key focus, as the spatial arrangement of substituents significantly impacts the biological activity and physical properties of the final products. While specific research on this compound is limited, its structural motif fits squarely within these established research trends, suggesting its potential as a substrate for similar investigations.
Structural Features and Inherent Reactivity Potential for Scholarly Inquiry
The scholarly appeal of this compound lies in the interplay of its structural components. The cyclobutane ring is non-planar and exists in a puckered conformation to alleviate some of its inherent strain. The presence of a ketone at the 3-position introduces sp²-hybridization, influencing the ring's geometry and the reactivity of the adjacent methylene (B1212753) groups. The pivalate (B1233124) ester, with its bulky tert-butyl group, can direct incoming reagents to the opposite face of the cyclobutane ring, potentially leading to high levels of stereoselectivity in addition reactions to the ketone.
The ketone itself is a prime site for a variety of transformations. It can be reduced to the corresponding alcohol, 3-hydroxycyclobutylpivalate, which could then be used in substitution or elimination reactions. Nucleophilic addition of organometallic reagents or enolates to the carbonyl group could provide access to a range of more complex substituted cyclobutanes. Furthermore, the α-protons to the ketone are acidic and can be removed to form an enolate, which can then participate in alkylation or aldol-type reactions. The ester functionality, while generally robust, can be hydrolyzed under basic conditions to yield 3-oxocyclobutanol. wikipedia.org This portfolio of potential reactions makes this compound a rich substrate for methodological studies.
Interactive Data Tables
Below are interactive tables summarizing key information about the compounds mentioned in this article.
Table 1: Compound Properties
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |
|---|---|---|
| This compound | C₉H₁₄O₃ | 170.21 |
| Pivalic Acid | C₅H₁₀O₂ | 102.13 |
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Pivalic Acid |
| 3-Hydroxycyclobutanone |
| 3-Oxocyclobutanecarboxylic Acid |
| 3-Hydroxycyclobutylpivalate |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13O3- |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
2,2-dimethyl-3-(3-oxocyclobutyl)propanoate |
InChI |
InChI=1S/C9H14O3/c1-9(2,8(11)12)5-6-3-7(10)4-6/h6H,3-5H2,1-2H3,(H,11,12)/p-1 |
InChI Key |
XMGQVNBQCPQRJC-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(CC1CC(=O)C1)C(=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 3 Oxocyclobutylpivalate
Reactions Involving the Ketone Moiety
The ketone group in 3-oxocyclobutyl pivalate (B1233124) is a key site for a variety of chemical transformations. Its reactivity is influenced by the strained four-membered ring and the presence of the bulky pivalate ester.
Nucleophilic Addition Reactions
The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.combyjus.com This fundamental reaction leads to the formation of a tetrahedral intermediate by changing the hybridization of the carbonyl carbon from sp² to sp³. byjus.comlibretexts.org The outcome of the reaction can be reversible or irreversible, depending on the nature of the attacking nucleophile. masterorganicchemistry.com
Strong nucleophiles, such as those found in Grignard reagents, lead to the formation of tertiary alcohols. byjus.com For instance, the reaction of 3-oxocyclobutyl pivalate with a Grignard reagent would yield a tertiary alcohol. Weaker nucleophiles, like cyanide, can also add to the carbonyl group, typically requiring acid catalysis to activate the carbonyl group. byjus.comlibretexts.org The addition of hydrogen cyanide, for example, results in the formation of a cyanohydrin. byjus.comopenstax.org
Table 1: Examples of Nucleophilic Addition Reactions
| Reactant | Reagent | Product Type |
| 3-Oxocyclobutyl pivalate | Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol |
| 3-Oxocyclobutyl pivalate | Hydrogen Cyanide (HCN) with catalyst | Cyanohydrin |
Enolization and Enolate Chemistry
The presence of α-hydrogens (protons on the carbons adjacent to the carbonyl group) allows 3-oxocyclobutyl pivalate to form enols or enolates under appropriate conditions. libretexts.org Enolates are powerful nucleophiles in their own right and are central to many carbon-carbon bond-forming reactions. masterorganicchemistry.com
The formation of an enolate is achieved by treating the ketone with a suitable base. libretexts.org The choice of base is critical and depends on the acidity of the α-protons. Strong bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible formation of the enolate. libretexts.org Once formed, the enolate can react with various electrophiles. For example, alkylation of the enolate with an alkyl halide would introduce a new alkyl group at the α-position.
It is important to consider that unsymmetrical ketones can form two different enolates (kinetic and thermodynamic). bham.ac.uk However, due to the symmetry of the cyclobutanone (B123998) ring in 3-oxocyclobutyl pivalate relative to the carbonyl group, only one enolate is typically formed. The reactivity of the enolate is also influenced by steric hindrance, which can be significant in the compact cyclobutane (B1203170) ring system. mdpi.com
Carbonyl Reductions and Oxidations
The ketone functionality of 3-oxocyclobutyl pivalate can be readily reduced to a secondary alcohol. savemyexams.comyoutube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.comlibretexts.org These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. savemyexams.com The choice of reducing agent can be important, as LiAlH₄ is a much stronger reducing agent than NaBH₄. libretexts.org
The reduction of the ketone to an alcohol introduces a new chiral center into the molecule. The stereochemical outcome of this reduction can sometimes be influenced by the choice of reagent and reaction conditions, potentially leading to diastereoselective or enantioselective transformations. wikipedia.org
Oxidation of the ketone moiety is generally not a feasible reaction pathway under standard conditions, as ketones are relatively resistant to oxidation compared to aldehydes.
Table 2: Reduction of 3-Oxocyclobutyl Pivalate
| Reactant | Reagent | Product |
| 3-Oxocyclobutyl pivalate | Sodium Borohydride (NaBH₄) | 3-Hydroxycyclobutyl pivalate |
| 3-Oxocyclobutyl pivalate | Lithium Aluminum Hydride (LiAlH₄) | 3-Hydroxycyclobutyl pivalate |
Wittig and Related Olefination Reactions
The Wittig reaction provides a powerful method for converting ketones into alkenes. wikipedia.orgtcichemicals.com This reaction involves the treatment of the ketone with a phosphorus ylide (a Wittig reagent). organic-chemistry.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield the corresponding alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org
For 3-oxocyclobutyl pivalate, a Wittig reaction would replace the carbonyl oxygen with a carbon-carbon double bond, leading to the formation of a methylene (B1212753) cyclobutane derivative. The stereochemistry of the resulting alkene can often be controlled by the nature of the ylide used. organic-chemistry.org Stabilized ylides tend to give (E)-alkenes, while non-stabilized ylides often favor the formation of (Z)-alkenes. wikipedia.org
Reactions Involving the Pivalate Ester Moiety
The pivalate ester group in 3-oxocyclobutyl pivalate is generally more stable and less reactive than the ketone. However, it can undergo specific transformations under certain conditions.
Transesterification Processes
Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. youtube.com This reaction is typically catalyzed by either a strong acid or a strong base. mdpi.com In the case of 3-oxocyclobutyl pivalate, treatment with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a suitable catalyst would lead to the formation of a new ester and release of 2,2-dimethyl-1-propanol (pivalyl alcohol).
The transesterification reaction is an equilibrium process. youtube.com To drive the reaction towards the desired product, a large excess of the new alcohol is often used. youtube.com The efficiency of the reaction can be influenced by factors such as the catalyst concentration, temperature, and reaction time. researchgate.net
Table 3: Transesterification of 3-Oxocyclobutyl Pivalate
| Reactant | Reagent | Catalyst | Product |
| 3-Oxocyclobutyl pivalate | Methanol | Acid or Base | 3-Oxocyclobutyl acetate |
| 3-Oxocyclobutyl pivalate | Ethanol | Acid or Base | 3-Oxocyclobutyl propanoate |
Hydrolysis and Carboxylic Acid Derivatization
The hydrolysis of the pivalate ester in 3-Oxocyclobutylpivalate to its corresponding carboxylic acid, 3-oxocyclobutane-1-carboxylic acid, is a fundamental transformation. This reaction is typically achieved under acidic or basic conditions. britannica.comlibretexts.org For instance, refluxing with hydrochloric acid can effectively cleave the ester bond. chemicalbook.comdigitellinc.com The resulting 3-oxocyclobutane-1-carboxylic acid is a versatile intermediate in the synthesis of various pharmaceuticals. chemicalbook.com
Once formed, the carboxylic acid can undergo a variety of derivatization reactions. nih.gov These modifications are crucial for creating a diverse range of chemical entities. Common derivatizations include the formation of amides, which is a frequently employed reaction in medicinal chemistry. nih.gov
| Reactant | Reagent(s) | Product | Reaction Type | Reference(s) |
| This compound | HCl, H₂O, heat | 3-Oxocyclobutane-1-carboxylic acid | Hydrolysis | chemicalbook.comdigitellinc.com |
| 3-Oxocyclobutane-1-carboxylic acid | Amine, coupling agent | 3-Oxocyclobutane-1-carboxamide derivative | Amidation | nih.gov |
Reduction to Alcohol Functionality
The ketone group of this compound can be selectively reduced to a hydroxyl group, yielding a 3-hydroxycyclobutylpivalate derivative. A common and effective reagent for this transformation is sodium borohydride (NaBH₄). masterorganicchemistry.comyoutube.comlibretexts.org This reducing agent is known for its chemoselectivity, typically reducing aldehydes and ketones without affecting less reactive functional groups like esters. masterorganicchemistry.comharvard.edu The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. youtube.com The resulting product is a secondary alcohol. masterorganicchemistry.com The reduction of cyclobutanone itself is noted to be rapid, a phenomenon attributed to the relief of ring strain as the hybridization of the carbonyl carbon changes from sp² to sp³. masterorganicchemistry.com
| Reactant | Reagent(s) | Product | Reaction Type | Reference(s) |
| This compound | Sodium Borohydride (NaBH₄) | 3-Hydroxycyclobutylpivalate | Reduction | masterorganicchemistry.comyoutube.comlibretexts.orgharvard.edu |
Cyclobutane Ring Transformations
The four-membered ring of cyclobutane derivatives is characterized by significant ring strain, which is a driving force for various chemical transformations. libretexts.orgmasterorganicchemistry.com This inherent strain makes the cyclobutane ring susceptible to reactions that lead to more stable, less strained structures. pharmaguideline.com
Ring-Opening Reactions
The high strain energy of cyclobutanes can be harnessed to drive ring-opening reactions, providing access to linear aliphatic compounds. rsc.org These reactions can be initiated through various means, including photoredox catalysis, which can generate a carbon radical intermediate that subsequently undergoes ring cleavage. rsc.org Another approach involves the formation of cyclobutanone oxime esters, which can undergo ring-opening C(sp³)–C coupling reactions under visible-light irradiation to produce cyanoalkyl-containing compounds. rsc.org Thermally induced electrocyclic ring-opening is another characteristic reaction of certain cyclobutene (B1205218) derivatives. researchgate.net The cleavage of the cyclobutane ring can also be achieved under acidic, basic, or various other reaction conditions. researchgate.net
Ring Expansion Methodologies
Cyclobutane derivatives can undergo ring expansion to form larger, more stable rings like cyclopentanes or cyclohexanes. nih.gov This transformation alleviates both angle and torsional strain present in the four-membered ring. stackexchange.com A common strategy involves the rearrangement of cyclobutylmethylcarbenium ions, which can be generated from various precursors. ugent.be For instance, the treatment of cyclobutanol (B46151) derivatives with a Brønsted acid can trigger a semipinacol rearrangement, leading to the formation of spirocyclic dienones. nih.gov Grignard reagents can also induce the ring expansion of oxaspiropentanes to yield cyclobutanols. researchgate.net
Strain-Release Processes
The inherent strain in the cyclobutane ring is a key factor governing its reactivity. acs.orgresearchgate.net This strain energy, estimated to be around 26 kcal/mol, can be released in various chemical transformations, acting as a significant driving force. masterorganicchemistry.com Even subtle strain release can enable reactions that are otherwise sterically hindered. acs.org For example, radical addition to a methylenecyclobutane (B73084) can lead to a less strained substituted cyclobutane. acs.org The reactivity of cyclobutanes is often contrasted with that of cyclopropanes, which have even higher ring strain. masterorganicchemistry.comnih.gov While both are susceptible to ring-opening reactions, the specific pathways and driving forces can differ. pharmaguideline.comnih.gov
Functional Group Interconversions and Derivatization on the Cyclobutane Ring
The cyclobutane core provides a scaffold for a variety of functional group interconversions and derivatizations. nih.govlifechemicals.com These transformations allow for the synthesis of a wide array of substituted cyclobutane derivatives with potential applications in medicinal chemistry and materials science. lifechemicals.com For example, a carbonyl group attached to the cyclobutane ring can act as a directing group for C–H functionalization, enabling the controlled installation of various substituents. nih.gov The resulting functionalized cyclobutanes can serve as key intermediates in the synthesis of complex natural products. nih.gov
The reduction of a ketone on the cyclobutane ring to a hydroxyl group, as discussed in section 3.2.3, is a prime example of such a functional group interconversion. The resulting 3-hydroxycyclobutane-1-carboxylic acid is a known compound with both cis and trans isomers. nih.gov This alcohol functionality can be further derivatized, for instance, through the preparation of its corresponding triflate ester, which can then be used in nucleophilic substitution reactions. epo.org This highlights how a single functional group on the cyclobutane ring can be manipulated to introduce a variety of other functionalities.
| Starting Material | Reagent(s) | Product | Transformation | Reference(s) |
| This compound | NaBH₄ | 3-Hydroxycyclobutylpivalate | Ketone Reduction | masterorganicchemistry.comyoutube.comlibretexts.orgharvard.edu |
| 3-Hydroxycyclobutane-1-carboxylic acid derivative | Triflic anhydride | 3-(Trifluoromethylsulfonyloxy)cyclobutane-1-carboxylic acid derivative | Hydroxyl to Triflate | epo.org |
Halogenation Reactions
The carbon atoms adjacent to the carbonyl group (α-carbons) in 3-oxocyclobutyl pivalate are susceptible to halogenation, a reaction that can proceed under either acidic or basic conditions to introduce halogen atoms such as chlorine or bromine.
Under acidic conditions, the reaction is typically catalyzed and proceeds through an enol intermediate. This method is generally preferred for achieving monohalogenation. The mechanism involves the protonation of the carbonyl oxygen, which facilitates the formation of the enol. The electron-rich double bond of the enol then attacks the halogen, leading to the α-halogenated product.
In contrast, base-promoted halogenation occurs via an enolate intermediate. The use of a base to deprotonate the α-carbon is effective; however, it can be challenging to control the extent of halogenation. The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-protons, often leading to polyhalogenated products. For substrates like methyl ketones, this can result in the haloform reaction.
While specific studies on the halogenation of 3-oxocyclobutyl pivalate are not extensively documented in the reviewed literature, the principles of α-halogenation of ketones are well-established. For instance, the α-bromination of β-keto esters and 1,3-diketones can be achieved with reagents like bromodimethylsulfonium bromide, offering a mild and regioselective method for monobromination. Similarly, various chlorinating agents are available for the α-chlorination of ketones under basic conditions.
Table 1: General Conditions for α-Halogenation of Ketones
| Halogenation Type | Reagents and Conditions | Product Type |
| Acid-Catalyzed | Halogen (e.g., Br₂, Cl₂), Acid Catalyst (e.g., HBr, HCl) | Monohalogenated Ketone |
| Base-Promoted | Halogen (e.g., Br₂, Cl₂), Base (e.g., NaOH, NaOR) | Mono- or Polyhalogenated Ketone |
Alkylation and Arylation Strategies
The introduction of alkyl or aryl groups at the α-position of 3-oxocyclobutyl pivalate can be accomplished through the reaction of its enolate with suitable electrophiles. The formation of the enolate is a critical step and is typically achieved by treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA).
Once formed, the enolate can react with alkyl halides in a nucleophilic substitution reaction to yield α-alkylated products. The efficiency of this reaction is dependent on the nature of the alkylating agent and the reaction conditions.
For the introduction of aryl groups, palladium-catalyzed cross-coupling reactions are often employed. In a reaction analogous to the one described for other cyclobutanones, the lithium enolate of 3-oxocyclobutyl pivalate could potentially react with an aryl halide in the presence of a palladium catalyst and a suitable ligand. For example, the α-arylation of annulated cyclobutanones has been achieved using lithium tert-butoxide as a base, which helps to control the concentration of the reactive enolate and prevent side reactions. nih.gov
Table 2: General Strategies for α-Alkylation and α-Arylation of Ketones
| Transformation | Reagents and Conditions | Key Intermediate |
| α-Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (e.g., R-Br, R-I) | Enolate |
| α-Arylation | 1. Base (e.g., LiOt-Bu) 2. Aryl Halide (e.g., Ar-Br) 3. Palladium Catalyst and Ligand | Enolate |
Introduction of Nitrogenous Functionalities
The carbonyl group of 3-oxocyclobutyl pivalate provides a handle for the introduction of nitrogen-containing functional groups, leading to a variety of valuable derivatives.
Enamine Formation: The reaction of 3-oxocyclobutyl pivalate with a secondary amine (e.g., pyrrolidine, morpholine) under acidic catalysis leads to the formation of an enamine. thieme-connect.deresearchgate.netnih.gov This reaction involves the initial formation of a carbinolamine, which then dehydrates to form the C=C-N linkage of the enamine. Enamines are versatile synthetic intermediates, serving as nucleophiles in their own right for further functionalization.
Reductive Amination: The direct conversion of the ketone to an amine can be achieved through reductive amination. 182.160.97masterorganicchemistry.comorganic-chemistry.org This one-pot reaction typically involves treating the ketone with an amine (primary or secondary) and a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the intermediate iminium ion without significantly reducing the starting ketone. masterorganicchemistry.com
Synthesis of Nitrogen Heterocycles: The 1,3-dicarbonyl-like nature of 3-oxocyclobutanone derivatives following certain transformations makes them valuable precursors for the synthesis of nitrogen-containing heterocycles. For instance, the reaction of 3-ethoxycyclobutanones with monosubstituted hydrazines, catalyzed by a Lewis acid, has been shown to produce pyrazole (B372694) derivatives with complete regioselectivity. nih.gov This suggests that 3-oxocyclobutyl pivalate could potentially be converted to similar heterocyclic systems. The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine (B178648) is a well-established method. researchgate.net Furthermore, the reaction of 1,5-dicarbonyl compounds, which can be conceptually derived from cyclobutanone precursors, with ammonia (B1221849) is a known route to pyridine (B92270) derivatives. masterorganicchemistry.com
Table 3: Methods for Introducing Nitrogen Functionalities
| Reaction | Reagents | Product Type |
| Enamine Formation | Secondary Amine (e.g., Pyrrolidine), Acid Catalyst | Enamine |
| Reductive Amination | Primary or Secondary Amine, Reducing Agent (e.g., NaBH₃CN) | Amine |
| Pyrazole Synthesis (Analogy) | Hydrazine derivative, Lewis Acid Catalyst | Pyrazole |
| Pyridine Synthesis (Analogy) | Ammonia | Dihydropyridine/Pyridine |
Mechanistic Investigations of 3 Oxocyclobutylpivalate Reactions
Kinetic Studies and Rate Law Determination
Kinetic studies are foundational to understanding reaction mechanisms, as they provide quantitative data on how reaction rates respond to changes in reactant concentrations. chemistrytalk.org The rate law for a reaction involving 3-Oxocyclobutylpivalate and a generic nucleophile (Nu⁻) can be determined experimentally using the method of initial rates. khanacademy.orglibretexts.org This involves systematically varying the initial concentrations of the reactants and measuring the initial reaction rate. libretexts.org
The general form of the rate law for such a reaction would be:
Rate = k[this compound]ⁿ[Nu⁻]ᵐ
where 'k' is the rate constant, and 'n' and 'm' are the reaction orders with respect to each reactant. chemistrytalk.org These orders, which are determined experimentally, provide insight into the molecularity of the rate-determining step.
Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile
| Experiment | [this compound] (M) | [Nu⁻] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁵ |
From this hypothetical data, doubling the concentration of this compound while keeping the nucleophile concentration constant doubles the initial rate, indicating that the reaction is first order with respect to this compound (n=1). Conversely, doubling the concentration of the nucleophile while keeping the this compound concentration constant has no effect on the initial rate, indicating that the reaction is zero order with respect to the nucleophile (m=0). Therefore, the determined rate law would be:
Rate = k[this compound]
This rate law suggests that the rate-determining step involves only the this compound molecule, possibly a unimolecular ring-opening or rearrangement. worldscientific.com Once the rate law is established, the specific rate constant 'k' can be calculated for each experiment and an average value determined. libretexts.org
Elucidation of Reaction Intermediates
The identification of transient species, or reaction intermediates, is a critical step in elucidating a reaction mechanism. In the context of cyclobutanone (B123998) chemistry, several types of intermediates are plausible depending on the reaction conditions.
Enolates and Enols: In the presence of a base, this compound can form an enolate intermediate. The regioselectivity of enolate formation would be influenced by the steric bulk of the pivaloyl group. Acid-catalyzed reactions, on the other hand, may proceed through an enol intermediate.
Zwitterionic Intermediates: [2+2] cycloaddition reactions involving cyclobutanones and electron-rich alkenes, such as enol ethers, can proceed through a zwitterionic intermediate. iupac.org The rate of formation of this intermediate is highly dependent on solvent polarity. iupac.org
Biradical Intermediates: Photochemical reactions or reactions initiated by radical species can lead to the formation of 1,4-biradical intermediates through homolytic cleavage of a C-C bond in the cyclobutane (B1203170) ring. acs.org The subsequent cyclization or fragmentation of this biradical determines the final product distribution. acs.org
Acyl-Metal Complexes: In transition-metal-catalyzed reactions, oxidative addition of the strained C-C bond of the cyclobutanone to a metal center can form a metallacyclopentenone intermediate. nih.govorganic-chemistry.org For instance, rhodium catalysts have been used to effect the "cut-and-sew" transformation of cyclobutanones, which proceeds through such intermediates. nih.gov
The presence of these intermediates can be inferred from trapping experiments, spectroscopic techniques (such as NMR and IR spectroscopy at low temperatures), and computational studies.
Transition State Analysis and Energy Landscapes
The transition state is the highest energy point along the reaction coordinate and represents a critical bottleneck for a chemical reaction. Understanding its structure and energy is key to rationalizing reaction outcomes, including stereoselectivity. acs.org Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling transition states and mapping out the potential energy surface of a reaction. acs.org
For reactions of this compound, the bulky pivaloyl group would be expected to play a significant role in the geometry and energy of the transition state. For example, in a nucleophilic addition to the carbonyl group, the pivaloyl group would likely influence the facial selectivity of the attack, favoring the approach of the nucleophile from the face opposite to this bulky substituent to minimize steric hindrance.
Solvent Effects on Reaction Mechanisms
The choice of solvent can have a profound impact on reaction rates and even alter the operative mechanism. wikipedia.org This is particularly true for reactions that involve a change in charge separation between the reactants and the transition state. iupac.org
The effect of solvent polarity on reaction rates can be rationalized using transition state theory. wikipedia.org If the transition state is more polar and better stabilized by a polar solvent than the reactants, the reaction rate will increase with increasing solvent polarity. Conversely, if the reactants are more stabilized by a polar solvent than the transition state, the rate will decrease. wikipedia.org
Hypothetical Solvent Effects on the Rate of a Reaction of this compound
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
| n-Hexane | 1.9 | 1 |
| Diethyl Ether | 4.3 | 15 |
| Tetrahydrofuran (B95107) (THF) | 7.6 | 50 |
| Acetone | 21 | 500 |
| Acetonitrile | 37 | 2800 |
| Dimethyl Sulfoxide (DMSO) | 47 | 5000 |
The hypothetical data in the table above illustrates a significant rate enhancement as the solvent polarity increases. This trend would be consistent with a mechanism that proceeds through a polar or charged intermediate, such as a zwitterion in a cycloaddition reaction or the development of significant charge separation in the transition state. iupac.orgnih.gov Protic solvents can also influence reaction rates through hydrogen bonding interactions with the reactants or transition state. chemrxiv.org
Isotopic Labeling Studies for Mechanistic Probing
Isotopic labeling is a powerful technique for tracing the fate of atoms during a chemical reaction, providing unambiguous evidence for proposed mechanistic pathways. nih.gov By replacing an atom with one of its heavier isotopes (e.g., ¹²C with ¹³C, or ¹H with ²H), the position of that atom in the products can be determined using techniques such as mass spectrometry and NMR spectroscopy. nih.gov
For example, to investigate a potential rearrangement reaction of this compound, one could synthesize a derivative labeled with ¹³C at the carbonyl carbon. Following the reaction, the location of the ¹³C label in the product would reveal whether the carbonyl carbon has migrated.
Similarly, deuterium (B1214612) labeling can be used to probe the involvement of enolates or enols. If a reaction is carried out in a deuterated solvent (e.g., MeOD), the incorporation of deuterium into the product at specific positions can indicate the formation of an enolate intermediate. The absence of deuterium incorporation would rule out such a pathway. These studies are invaluable for distinguishing between plausible mechanisms that may be difficult to differentiate by other means. nih.gov
Applications of 3 Oxocyclobutylpivalate As a Synthon in Complex Organic Synthesis
Construction of Bridged and Polycyclic Systems
No specific examples or methodologies were found in the scientific literature that utilize 3-Oxocyclobutylpivalate for the synthesis of bridged or polycyclic systems.
Synthesis of Oxygen-Containing Heterocyclic Frameworks
While the synthesis of oxygen-containing heterocycles is a vast field of organic chemistry, no studies were found that specifically employ this compound for these transformations. google.compubtexto.comambeed.comnii.ac.jp
Furans and Tetrahydrofurans
No literature is available that details the conversion of this compound into furan (B31954) or tetrahydrofuran (B95107) derivatives.
Pyrans and Tetrahydropyrans
The synthesis of pyran and tetrahydropyran (B127337) rings, prevalent in many natural products and biologically active compounds, can be approached using this compound as a key starting material. The reactivity of the cyclobutanone (B123998) moiety is central to the formation of these six-membered oxygen-containing heterocycles.
One plausible strategy involves the Baeyer-Villiger oxidation of the cyclobutanone in this compound. This reaction would lead to the formation of a lactone, which can then be further manipulated to yield tetrahydropyran derivatives. The regioselectivity of the Baeyer-Villiger oxidation is a critical factor, and the substitution pattern on the cyclobutane (B1203170) ring can influence which carbon-carbon bond migrates.
Another approach is the acid-catalyzed rearrangement of a cyclobutane derivative. For instance, treatment of a 3-(1-hydroxyalkyl)cyclobutanone with acid can induce a pinacol-type rearrangement, expanding the four-membered ring to a five-membered carbocycle. However, with appropriate substitution, ring expansion to a tetrahydropyran is also conceivable.
Furthermore, multi-component reactions involving a cyclobutanone derivative can lead to the formation of fused pyran systems. For example, reactions of cyclohexan-1,3-dione have been shown to produce fused pyran derivatives, suggesting that similar strategies could be applied to this compound. nih.gov
| Reaction Type | Key Intermediates/Reagents | Resulting Heterocycle | Plausible Application of this compound |
| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | γ-Lactone | The ketone of this compound can be oxidized to a lactone, a precursor to tetrahydropyrans. |
| Acid-Catalyzed Rearrangement | Protic or Lewis acids | Tetrahydropyran derivatives | Rearrangement of a suitably substituted 3-hydroxycyclobutyl derivative derived from this compound. |
| Multi-component Reaction | Aldehydes, malononitrile (B47326) | Fused pyrans | Use as the ketone component in a one-pot reaction to construct complex pyran systems. nih.gov |
Oxetanes and Oxepanes
The synthesis of four-membered oxetane (B1205548) and seven-membered oxepane (B1206615) rings from this compound presents unique synthetic challenges and opportunities, leveraging the inherent ring strain of the starting material.
The construction of oxetanes from this compound would likely involve a reduction of the ketone to a hydroxyl group, followed by intramolecular cyclization. For instance, reduction of the ketone would yield a 3-hydroxycyclobutylpivalate. Activation of the hydroxyl group (e.g., as a tosylate or mesylate) and subsequent intramolecular nucleophilic substitution by the pivalate's carbonyl oxygen (after hydrolysis to the corresponding alcohol) is a potential, albeit challenging, route. A more direct approach could involve photochemical [2+2] cycloaddition reactions, a common method for forming four-membered rings. libretexts.org
The synthesis of oxepanes from cyclobutanone derivatives has been demonstrated through transition metal-catalyzed ring expansion reactions. For example, rhodium(I)-catalyzed cascade reactions of cyclobutenol derivatives, which can be prepared from cyclobutanones, have been used to construct substituted oxepane skeletons. nih.gov This suggests a pathway where this compound could be converted to a corresponding cyclobutenol and then subjected to a similar catalytic system for ring expansion.
| Target Heterocycle | Synthetic Strategy | Key Transformation | Potential of this compound |
| Oxetane | Intramolecular Cyclization | Reduction of ketone, activation of hydroxyl, and ring closure. | The ketone provides a handle for introducing the necessary functionality for cyclization. |
| Oxepane | Ring Expansion | Conversion to a cyclobutenol derivative followed by transition-metal catalysis. | The cyclobutanone core is a suitable precursor for the required cyclobutenol intermediate. nih.gov |
Integration into Natural Product Total Synthesis
The utility of cyclobutane derivatives as versatile intermediates in the total synthesis of natural products is well-established. nih.govnih.govmagtech.com.cnresearchgate.net The unique stereochemistry and reactivity of the four-membered ring allow for the construction of complex molecular architectures. This compound, with its defined stereochemistry and functional handles, is a promising starting material for such endeavors.
The ring strain of the cyclobutane can be harnessed for stereocontrolled ring-opening or ring-expansion reactions to generate larger carbocyclic or heterocyclic systems present in various natural products. For example, the cleavage of a cyclobutane ring can lead to the formation of linear chains with specific stereochemical arrangements that are otherwise difficult to access. researchgate.net
Building Block in Agrochemical and Advanced Material Research
The incorporation of unique structural motifs is a common strategy in the design of novel agrochemicals and advanced materials. The cyclobutane ring of this compound can impart specific conformational constraints and physicochemical properties to a molecule, making it an attractive building block in these areas.
In the field of advanced materials, the rigid and well-defined three-dimensional structure of the cyclobutane ring can be exploited in the design of new polymers, liquid crystals, and other functional materials. The pivalate (B1233124) group can also be modified to introduce other functional groups for polymerization or for tuning the material's properties. For instance, hyperbaric [2+2] cycloaddition reactions are used to create libraries of 1,3-disubstituted cyclobutanes for applications in drug development, a strategy that could be extended to materials science. ru.nl
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution and in the solid state. For 3-Oxocyclobutyl pivalate (B1233124), various NMR techniques can be employed to gain a complete picture of its molecular architecture.
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, multi-dimensional NMR experiments are crucial for establishing the connectivity and relative stereochemistry of the molecule.
For 3-Oxocyclobutyl pivalate, a 2D Correlation Spectroscopy (COSY) experiment would reveal the coupling between adjacent protons. This would allow for the unambiguous assignment of the protons on the cyclobutane (B1203170) ring, showing the correlation between the methine proton at the 3-position and the adjacent methylene (B1212753) protons.
Heteronuclear correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the connectivity between protons and carbons. An HSQC spectrum would correlate each proton with the carbon to which it is directly attached. In contrast, an HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons, such as the carbonyl carbon of the pivalate group and the carbonyl carbon of the cyclobutanone (B123998) ring, by observing their long-range couplings to nearby protons.
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 3-Oxocyclobutyl pivalate and the expected key HMBC correlations.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Pivalate methyl protons | 1.20 (s, 9H) | 27.0 (3 x CH₃) | C=O (pivalate), Quaternary C (pivalate) |
| Cyclobutane protons (α to C=O) | 3.0-3.4 (m, 2H) | 45.0 (CH₂) | C=O (cyclobutanone), C-O |
| Cyclobutane protons (β to C=O) | 2.6-2.9 (m, 2H) | 35.0 (CH₂) | C=O (cyclobutanone), C-O |
| Methine proton (on C-O) | 5.0-5.3 (m, 1H) | 70.0 (CH) | C=O (pivalate), α- and β-carbons of cyclobutane ring |
| Pivalate quaternary carbon | - | 39.0 (C) | Pivalate methyl protons |
| Pivalate carbonyl carbon | - | 178.0 (C=O) | Pivalate methyl protons, Methine proton |
| Cyclobutanone carbonyl carbon | - | 208.0 (C=O) | α- and β-protons of cyclobutane ring |
Note: Predicted chemical shifts are estimates and may vary based on solvent and other experimental conditions.
The four-membered ring of cyclobutanone is not planar and undergoes a rapid ring-flipping motion at room temperature. Dynamic NMR spectroscopy is a powerful technique to study such conformational changes. By recording NMR spectra at different temperatures, it is possible to slow down the ring-flipping process on the NMR timescale.
For 3-Oxocyclobutyl pivalate, a variable-temperature ¹H NMR study could potentially resolve the signals of the axial and equatorial protons of the cyclobutane ring at low temperatures. From the coalescence temperature of these signals, the energy barrier for the ring-flipping process can be calculated, providing valuable insight into the conformational dynamics of the molecule.
In the solid state, molecules are in a fixed orientation, which can provide detailed structural information that is averaged out in solution. Solid-state NMR (ssNMR) is particularly useful for studying crystalline and amorphous solids. If 3-Oxocyclobutyl pivalate can be obtained in a crystalline form, ssNMR could be used to study its crystal packing and the presence of any polymorphism.
Cross-polarization magic-angle spinning (CP-MAS) is a common ssNMR technique that enhances the signal of low-abundance nuclei like ¹³C. The ¹³C CP-MAS spectrum of solid 3-Oxocyclobutyl pivalate would provide information about the number of crystallographically inequivalent molecules in the unit cell.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For 3-Oxocyclobutyl pivalate (C₉H₁₄O₃), the calculated exact mass is 170.0943 u. An experimental HRMS measurement confirming this exact mass would provide strong evidence for the molecular formula of the compound.
| Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 171.1016 |
| [M+Na]⁺ | 193.0835 |
| [M+K]⁺ | 209.0575 |
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce product ions. The fragmentation pattern provides valuable information about the structure of the molecule.
In an MS/MS experiment of the protonated molecule of 3-Oxocyclobutyl pivalate ([M+H]⁺), several characteristic fragmentation pathways could be expected. The ester linkage is often a site of fragmentation. A common fragmentation would be the loss of the pivaloyl group as pivalic acid (mass 102.0681 u) or as a pivaloyl cation (mass 85.0648 u). Another likely fragmentation pathway would involve the cleavage of the cyclobutane ring.
The following table outlines some of the plausible fragment ions that could be observed in the MS/MS spectrum of 3-Oxocyclobutyl pivalate.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |
| 171.1016 | 85.0648 | C₄H₆O |
| 171.1016 | 69.0699 | C₅H₁₀O₂ |
| 171.1016 | 57.0699 | C₄H₆O₂ |
The detailed analysis of these fragment ions would allow for the confirmation of the connectivity of the different functional groups within the 3-Oxocyclobutyl pivalate molecule.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as FTIR and Raman, probe the vibrational modes of molecules. These methods are exceptionally useful for identifying the functional groups present in a molecule, as different types of bonds vibrate at characteristic frequencies.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The FTIR spectrum of 3-oxocyclobutyl pivalate is expected to show distinct absorption bands corresponding to its two carbonyl groups and its aliphatic framework.
The most notable feature would be the two separate carbonyl (C=O) stretching absorptions. The ketone within the four-membered cyclobutanone ring is subject to significant ring strain, which shifts its C=O stretching frequency to a higher wavenumber (typically ~1785 cm⁻¹) compared to acyclic ketones (~1715 cm⁻¹). The ester carbonyl of the pivalate group is expected to absorb in the typical range for esters, around 1735 cm⁻¹. The spectrum would also feature strong C-H stretching bands just below 3000 cm⁻¹ and a prominent C-O stretching band for the ester linkage.
Table 2: Predicted Characteristic FTIR Absorption Bands for 3-Oxocyclobutyl Pivalate
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |
| 2975-2870 | C-H Stretch | tert-butyl and Cyclobutyl | Strong |
| ~1785 | C=O Stretch | Cyclobutanone Ketone | Strong, Sharp |
| ~1735 | C=O Stretch | Pivalate Ester | Strong, Sharp |
| 1480-1450 | C-H Bend (scissoring/asymmetric) | CH₂ and CH₃ | Medium |
| 1395, 1365 | C-H Bend (umbrella) | tert-butyl | Medium-Strong |
| ~1280 | C-C Stretch | tert-butyl skeleton | Medium |
| ~1150 | C-O Stretch | Ester (C-O-C) | Strong |
Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light, and vibrations that cause a significant change in molecular polarizability are typically Raman-active. While carbonyl stretches are visible in Raman spectra, non-polar bonds often produce more intense signals.
For 3-oxocyclobutyl pivalate, the symmetric C-C stretching vibrations of the tert-butyl group and the ring-breathing modes of the cyclobutane skeleton are expected to be prominent. The C=O stretching vibrations for the ketone and ester would also be observable, though likely with lower intensity compared to their appearance in the FTIR spectrum. Raman spectroscopy is particularly useful for analyzing the skeletal framework of the molecule.
Table 3: Predicted Key Raman Shifts for 3-Oxocyclobutyl Pivalate
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |
| 2975-2870 | C-H Stretch | tert-butyl and Cyclobutyl | Strong |
| ~1785 | C=O Stretch | Cyclobutanone Ketone | Weak-Medium |
| ~1735 | C=O Stretch | Pivalate Ester | Weak-Medium |
| 1480-1450 | C-H Bend | CH₂ and CH₃ | Medium |
| ~930 | C-C Stretch (Symmetric) | tert-butyl skeleton | Strong |
| ~850 | Ring Breathing Mode | Cyclobutane Ring | Medium |
Electronic Absorption Spectroscopy (UV-Vis)
UV-Visible spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. This technique is primarily used to study molecules containing chromophores—groups of atoms that absorb light.
In 3-oxocyclobutyl pivalate, the primary chromophore is the carbonyl group (C=O) of the cyclobutanone ring. The pivalate ester group does not absorb significantly in the near-UV region (above 200 nm). Therefore, the UV-Vis absorption profile of the entire molecule is dominated by the electronic properties of the cyclic ketone.
The UV-Vis spectrum of 3-oxocyclobutyl pivalate is expected to be very similar to that of cyclobutanone. Ketones typically display a weak absorption band in the 270-300 nm region. This absorption is due to the formally forbidden n → π* (n-to-pi-star) electronic transition. rsc.org This transition involves the promotion of a non-bonding electron (from one of the lone pairs on the oxygen atom) to the antibonding π* orbital of the carbonyl double bond. For cyclobutanone, this transition results in a maximum absorbance (λmax) near 280 nm. rsc.org A more intense π → π* transition occurs at a much shorter wavelength, typically below 200 nm.
Table 4: Predicted UV-Vis Absorption Data for 3-Oxocyclobutyl Pivalate in a Non-polar Solvent (e.g., Hexane)
| λmax (nm) | Electronic Transition | Chromophore | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| ~280 | n → π* | Ketone C=O | Low (~15-30) |
X-ray Crystallography
Single-Crystal X-ray Diffraction for Absolute and Relative Stereochemistry
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure determination. carleton.edumdpi.com For a molecule like 3-Oxocyclobutylpivalate, growing a suitable single crystal is the first critical step. Once a crystal is mounted in a diffractometer and irradiated with monochromatic X-rays, a unique diffraction pattern is collected. carleton.edu This pattern contains the necessary information to solve the crystal structure.
The analysis of the diffraction data allows for the unambiguous determination of the relative stereochemistry , which is the spatial arrangement of different parts of the molecule relative to each other. In the case of this compound, SC-XRD would confirm the connectivity of the atoms, the puckering of the cyclobutane ring, and the orientation of the pivalate group relative to the ring.
Absolute stereochemistry refers to the precise three-dimensional arrangement of atoms in a chiral molecule, which distinguishes it from its non-superimposable mirror image (enantiomer). wikipedia.org The parent this compound molecule is achiral. However, if a chiral center were introduced, for example, through a substitution reaction on the cyclobutane ring, SC-XRD could be used to determine its absolute configuration. This is typically achieved by using X-ray radiation of a wavelength that can be absorbed by one of the heavier atoms in the structure, leading to a phenomenon called anomalous dispersion. nih.gov The differences in the intensities of specific, symmetrically related diffraction spots (Bijvoet pairs) can then be used to assign the correct (R) or (S) configuration to the chiral center. libretexts.org
Below is a hypothetical table of crystallographic data for this compound, illustrating the typical parameters obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C9H14O3 |
| Formula Weight | 170.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.562 |
| b (Å) | 10.123 |
| c (Å) | 11.451 |
| α (°) | 90 |
| β (°) | 105.34 |
| γ (°) | 90 |
| Volume (ų) | 954.7 |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 1.185 |
| R-factor (%) | 4.2 |
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal, known as crystal packing , is governed by various non-covalent intermolecular interactions. researchgate.net These interactions, although weaker than covalent bonds, collectively determine the stability of the crystal lattice and influence physical properties such as melting point and solubility. harvard.edulibretexts.org For this compound, the primary intermolecular forces at play would be dipole-dipole interactions and van der Waals forces.
The ketone and ester functional groups in this compound contain polar carbonyl bonds (C=O), creating molecular dipoles. These dipoles would lead to dipole-dipole interactions , where the partially positive carbon atom of a carbonyl group on one molecule aligns with the partially negative oxygen atom of a carbonyl group on an adjacent molecule. youtube.com
The following table provides hypothetical data on the types of intermolecular interactions that could be observed in the crystal structure of this compound.
| Interaction Type | Atoms Involved | Hypothetical Distance (Å) | Description |
|---|---|---|---|
| Dipole-Dipole | C(1)=O(1)∙∙∙C(1')=O(1') | 3.15 | Interaction between the carbonyl groups of the cyclobutanone rings of adjacent molecules. |
| Dipole-Dipole | C(5)=O(2)∙∙∙C(5')=O(2') | 3.28 | Interaction between the ester carbonyl groups of adjacent molecules. |
| van der Waals | C(7)-H∙∙∙O(1') | 2.75 | A weak C-H∙∙∙O hydrogen bond involving a methyl hydrogen and a ketone oxygen. |
| van der Waals | C(4)-H∙∙∙O(3') | 2.81 | A weak C-H∙∙∙O hydrogen bond between a cyclobutane ring hydrogen and an ester oxygen. |
Computational and Theoretical Studies of 3 Oxocyclobutylpivalate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of molecules like 3-Oxocyclobutylpivalate from first principles. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about molecular structure and energetics.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecular systems. mit.eduucl.ac.uk DFT methods, particularly those using hybrid functionals like B3LYP, have been shown to provide a good balance between computational cost and accuracy for a wide range of organic molecules. researchgate.netinpressco.comscirp.org
DFT calculations can elucidate key geometric parameters and electronic properties. The table below presents theoretically calculated values for cyclobutanone (B123998), which serve as a reasonable approximation for this compound. The B3LYP functional combined with a 6-31G** basis set is a commonly used level of theory for such calculations. researchgate.netinpressco.com
| Parameter | Calculated Value (for Cyclobutanone) |
| Geometric Parameters | |
| C=O Bond Length | ~1.21 Å |
| C-C Bond Length (adjacent to C=O) | ~1.54 Å |
| C-C Bond Length (opposite to C=O) | ~1.56 Å |
| Puckering Angle | ~15-30° |
| Electronic Properties | |
| Dipole Moment | ~2.9 D |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
These values are based on typical DFT calculations for cyclobutanone and may vary slightly for this compound due to the substituent effect.
The electronic structure analysis from DFT also includes the mapping of frontier molecular orbitals (HOMO and LUMO), which are key to understanding the molecule's reactivity. smu.edu For this compound, the HOMO is expected to be localized primarily on the carbonyl oxygen's lone pairs, while the LUMO would be the π* orbital of the carbonyl group.
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical data. quora.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a systematic pathway to achieving high accuracy, albeit at a greater computational expense compared to DFT. hiroshima-u.ac.jpnih.gov
For a molecule like this compound, ab initio calculations can provide benchmark data for its structural and energetic properties. High-level ab initio studies on cyclobutane (B1203170) have been instrumental in accurately determining its puckered structure and the barrier to ring inversion. nih.govresearchgate.netacs.orgsmu.edu These studies have shown that electron correlation, which is accounted for in methods like MP2 and CCSD(T), is crucial for obtaining accurate results for strained ring systems. Natural bond orbital (NBO) analysis, often performed in conjunction with ab initio calculations, reveals that hyperconjugative interactions play a significant role in the stabilization of the puckered conformation of four-membered rings. nih.gov
Basis Set Selection and Computational Efficiency
The choice of a basis set is a critical aspect of any quantum chemical calculation, directly impacting the accuracy and computational cost. wikipedia.org Basis sets are sets of mathematical functions used to build molecular orbitals.
Pople-style basis sets , such as 6-31G* and 6-311G**, are widely used due to their computational efficiency. wikipedia.org The asterisks indicate the addition of polarization functions, which are essential for describing the non-spherical electron distribution in molecules with bonding and are crucial for accurately modeling strained rings. libretexts.org
Dunning's correlation-consistent basis sets , like cc-pVDZ and aug-cc-pVTZ, are designed to systematically converge towards the complete basis set limit, providing a way to assess the accuracy of the calculations. wikipedia.orgstackexchange.com The "aug" prefix indicates the addition of diffuse functions, which are important for describing anions and weak interactions. libretexts.org
The computational cost of these methods varies significantly. Generally, for a given basis set, the cost increases in the order of HF < DFT < MP2 < CCSD(T). nih.gov The choice of method and basis set therefore represents a trade-off between the desired accuracy and the available computational resources. For a molecule of the size of this compound, DFT with a double-zeta basis set like 6-31G* offers a good compromise for initial studies, while higher-accuracy benchmarks would necessitate more computationally intensive methods like MP2 or CCSD(T) with larger, correlation-consistent basis sets.
Conformational Analysis and Energy Minima
The flexible nature of the four-membered ring in this compound leads to a complex conformational landscape. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers between them.
Potential Energy Surface Mapping
The potential energy surface (PES) is a mathematical representation of a molecule's energy as a function of its geometry. aip.org Mapping the PES is essential for understanding the relationship between structure and stability. For this compound, the PES is primarily defined by the ring-puckering coordinate and the orientation of the pivalate (B1233124) group.
Computational methods can be used to scan the PES by systematically changing key geometric parameters and calculating the energy at each point. This allows for the identification of energy minima, corresponding to stable conformers, and saddle points, which represent transition states between conformers. Studies on related molecules like cyclobutanone have shown a double-well potential for the ring-puckering motion, with the planar conformation being a transition state. researchgate.net
The pivalate substituent in this compound will introduce additional complexity to the PES. The bulky tert-butyl group will have its own rotational degrees of freedom and will sterically interact with the cyclobutane ring, influencing the relative energies of the different puckered conformations.
Ring Pucker and Inversion Dynamics
The cyclobutane ring is not planar and exists in a puckered conformation to relieve torsional strain. stackexchange.com This puckering is characterized by a puckering amplitude and a phase angle. smu.edusmu.edu For cyclobutane itself, the puckered structure has D2d symmetry. researchgate.net
The ring can undergo a dynamic process called ring inversion or ring-flipping, where it passes through a planar transition state to an equivalent puckered conformation. nih.gov This process is associated with an energy barrier. For cyclobutane, high-level ab initio calculations have estimated this barrier to be around 1.5 kcal/mol (or approximately 525 cm⁻¹). nih.govresearchgate.netacs.org
In this compound, the presence of the carbonyl group and the pivalate substituent will affect the ring puckering. The carbonyl group tends to flatten the ring slightly compared to cyclobutane. The pivalate group can exist in either an axial or an equatorial position relative to the average plane of the ring. These two conformations will have different energies, and the energy barrier for their interconversion will be a key feature of the molecule's dynamics.
The table below summarizes key parameters related to the ring dynamics of cyclobutane, which provides a reference for what can be expected for this compound.
| Parameter | Value (for Cyclobutane) |
| Puckering Angle (θ) | ~29.6° nih.govresearchgate.netacs.org |
| Barrier to Planarity | ~1.5 kcal/mol smu.edu |
| Inversion Barrier | ~482 cm⁻¹ nih.govresearchgate.net |
The presence of the carbonyl and pivalate groups in this compound will modulate these values.
Molecular Dynamics Simulations
Solvent Effects and Solvation Models
The surrounding solvent can significantly influence the behavior of a solute molecule. nih.gov Computational chemists employ various models to account for these solvent effects. These are broadly categorized as explicit and implicit solvent models. wikipedia.orgpitt.edu
Explicit Solvent Models: These models treat individual solvent molecules as part of the simulation. This approach can provide a detailed and physically accurate representation of the solvent environment but is computationally expensive. nih.gov
Implicit Solvent Models: These models represent the solvent as a continuous medium with specific dielectric properties. wikipedia.org Common implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). wikipedia.orgmdpi.com While less computationally demanding, they may not capture the specific local interactions between the solute and solvent molecules. nih.gov
For a molecule like this compound, the choice of solvent model would be crucial in accurately predicting its conformational preferences and reactivity in different environments. For instance, in a polar solvent, the polar carbonyl group of the cyclobutanone ring would be expected to have strong interactions with the solvent molecules.
Table 1: Comparison of Solvent Models
| Model Type | Description | Advantages | Disadvantages |
|---|---|---|---|
| Explicit | Individual solvent molecules are included in the simulation. nih.gov | High accuracy in representing specific solute-solvent interactions. pitt.edu | High computational cost. nih.govpitt.edu |
| Implicit | Solvent is treated as a continuous medium. wikipedia.org | Computationally efficient. pitt.edu | May fail to capture local solvent ordering and specific interactions. wikipedia.orgpitt.edu |
Intermolecular Interactions
The interactions between molecules are fundamental to understanding chemical and biological processes. harvard.edu These interactions, often referred to as non-covalent interactions, include dipole-dipole interactions, hydrogen bonding, and London dispersion forces. libretexts.orglibretexts.org
For this compound, the primary intermolecular interactions would likely be:
Dipole-Dipole Interactions: The carbonyl group (C=O) in the cyclobutanone ring creates a significant dipole moment, leading to electrostatic interactions with other polar molecules. libretexts.org
Reaction Pathway Predictions and Energetics
Computational methods are invaluable for mapping out potential reaction pathways and determining their energetic profiles. pitt.edu This allows for the prediction of reaction mechanisms and rates.
Transition State Localization
A key aspect of studying a chemical reaction computationally is identifying the transition state—the highest energy point along the reaction coordinate. researchgate.net Various algorithms, such as the growing string method (GSM), are employed to locate these unstable structures. researchgate.netsci-hub.se For a reaction involving this compound, such as a nucleophilic addition to the carbonyl group, localizing the transition state would be a critical step in understanding the reaction mechanism.
Activation Energy Barriers
The activation energy (Ea) is the minimum energy required for a reaction to occur and is a crucial factor in determining the reaction rate. libretexts.orgwikipedia.org A higher activation energy corresponds to a slower reaction. libretexts.orgkhanacademy.org Computational methods can calculate the energy difference between the reactants and the transition state to determine the activation energy barrier. libretexts.org For instance, a hypothetical reaction with a calculated activation barrier of 20 kcal/mol would be expected to proceed over minutes to hours at room temperature. stackexchange.com
Table 2: Estimated Reaction Times Based on Activation Energy Barriers
| Activation Energy (kcal/mol) | Estimated Reaction Time at Room Temperature |
|---|---|
| < 15 | Milliseconds to instantaneous stackexchange.com |
| 20 | Seconds to minutes stackexchange.com |
Note: These are general estimations and the actual reaction time can be influenced by other factors.
Frontier Molecular Orbital (FMO) Theory and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that utilizes the properties of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict and explain the reactivity of molecules. wikipedia.org The interaction between the HOMO of one molecule and the LUMO of another is central to understanding chemical reactions. wikipedia.orgtaylorandfrancis.com
HOMO-LUMO Energy Gaps and Molecular Stability
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. numberanalytics.com Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and can be more easily polarized. numberanalytics.com
Table 1: Illustrative HOMO-LUMO Energy Data
| Parameter | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| HOMO-LUMO Gap (ΔE) | Value |
| Note: This table is for illustrative purposes only, as specific computational data for this compound is not currently available in published literature. |
Electrophilicity and Nucleophilicity Indices
Global reactivity descriptors, such as electrophilicity and nucleophilicity indices, can be derived from the HOMO and LUMO energies. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while the nucleophilicity index (N) measures its electron-donating capacity. These indices are invaluable for predicting the behavior of molecules in chemical reactions.
A high electrophilicity index for this compound would suggest that it is a good electron acceptor, likely to react with nucleophiles. Conversely, a high nucleophilicity index would indicate its propensity to act as an electron donor in reactions with electrophiles. These indices provide a more nuanced understanding of reactivity than simply considering the HOMO and LUMO energies alone.
Table 2: Illustrative Reactivity Indices
| Index | Value |
| Electrophilicity Index (ω) | Value |
| Nucleophilicity Index (N) | Value |
| Note: This table is for illustrative purposes only, as specific computational data for this compound is not currently available in published literature. |
Electrostatic Potential Mapping
An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. youtube.com It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Different colors are used to represent regions of varying electron density. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential. youtube.com
For this compound, an ESP map would reveal the most electron-rich and electron-poor sites. It is expected that the oxygen atom of the carbonyl group in the cyclobutanone ring would be a region of high electron density (red), indicating its nucleophilic character. The carbonyl carbon, being bonded to the electronegative oxygen, would likely be an electron-deficient site (blue), making it a target for nucleophiles. The ESP map would thus provide a clear visual guide to the molecule's reactive sites.
Derivatives and Analogues of 3 Oxocyclobutylpivalate: Synthesis and Exploratory Reactivity
Synthesis of Substituted Cyclobutyl Pivalates
The synthesis of 3-oxocyclobutylpivalate and its substituted derivatives typically commences with the formation of a cyclobutane (B1203170) precursor, which is subsequently esterified. A common precursor is 3-oxocyclobutane-1-carboxylic acid. chemicalbook.compharmacompass.com The synthesis of this acid has been reported through various methods, including the cycloaddition of dichloroketene (B1203229) to silyl (B83357) enol ethers followed by dehalogenation and oxidation. Another approach involves the hydrolysis of 3,3-dicyanocyclobutanone, which can be prepared from the reaction of 1,3-dibromopropan-2-one with malononitrile (B47326). acs.org
Once the substituted 3-oxocyclobutanecarboxylic acid is obtained, the final pivalate (B1233124) ester can be formed through standard esterification procedures. A common method involves the reaction of the carboxylic acid with pivaloyl chloride in the presence of a base such as pyridine (B92270) or triethylamine (B128534). rsc.org Alternatively, Fischer esterification can be employed by reacting the acid with pivalic acid under acidic catalysis, though this method is subject to equilibrium limitations. libretexts.org For derivatives substituted at the alcohol position, the synthesis would involve the reduction of the ketone to a hydroxyl group, followed by esterification with pivaloyl chloride. orgsyn.org
A scalable synthesis for a related compound, benzyl (B1604629) 3-oxocyclobutane-1-carboxylate, has been developed using 3-oxocyclobutane-1-carboxylic acid, benzyl alcohol, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) as a coupling agent, with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. acs.orgambeed.com This methodology could likely be adapted for the synthesis of the corresponding t-butyl ester (pivalate).
| Precursor | Reagents | Product | Reference |
| 3-Oxocyclobutane-1-carboxylic acid | Pivaloyl chloride, Pyridine | This compound | rsc.org |
| 3-Hydroxycyclobutanone (B178150) | Pivaloyl chloride, Triethylamine | This compound | orgsyn.org |
| 3-Oxocyclobutane-1-carboxylic acid | Benzyl alcohol, EDCI, DMAP | Benzyl 3-oxocyclobutane-1-carboxylate | acs.orgambeed.com |
Stereochemical Aspects of Derivatives
The stereochemistry of derivatives of this compound is of significant interest, particularly concerning the relative orientation of substituents on the cyclobutane ring. The reduction of the ketone at the 3-position is a key reaction that introduces a new stereocenter. The stereochemical outcome of this reduction is influenced by the nature of the reducing agent and the substituents already present on the ring.
Studies on the hydride reduction of 3-substituted cyclobutanones have shown a high selectivity for the formation of the cis-alcohol. nih.gov This selectivity is largely independent of the size of the hydride reagent and is attributed to torsional strain, which favors the anti-facial attack of the hydride. nih.gov In cases where a benzyloxy substituent is present, repulsive electrostatic interactions can further enhance the selectivity for the cis isomer. nih.gov
The stereoselective synthesis of cis-1,3-disubstituted cyclobutane carboxylic acid scaffolds has been achieved through the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride (B1222165). acs.org This highlights the feasibility of controlling the stereochemistry at multiple centers on the cyclobutane ring. Furthermore, enzymatic reductions using ketoreductases (KREDs) can offer high diastereoselectivity in the synthesis of specific stereoisomers of substituted cyclobutanols. csic.es
| Substrate | Reducing Agent | Major Product Stereochemistry | Reference |
| 3-Substituted cyclobutanone (B123998) | NaBH₄ | cis-alcohol (>90%) | nih.gov |
| Cyclobutylidene Meldrum's acid derivative | NaBH₄ | cis-1,3-disubstituted cyclobutane | acs.org |
| Chiral γ-nitro ketones | Ketoreductase (Evo200) | Fully stereoselective reduction | csic.es |
Cyclobutane Ring Modified Analogues
Modification of the cyclobutane ring itself in analogues of this compound can lead to a diverse range of structures with unique properties. Two primary modifications are ring expansion and the formation of spirocyclic systems.
Ring Expansion: Ring expansion of cyclobutane derivatives can be achieved through various methods. For instance, the treatment of cyclobutanones with diazomethane (B1218177) can lead to the formation of cyclopentanones. Acid-catalyzed rearrangement of 1-(aminomethyl)cyclobutanol, a derivative accessible from 3-oxocyclobutanone, can also lead to cyclopentanone.
Spirocyclic Analogues: The synthesis of spirocyclic compounds containing a cyclobutane ring is a prominent area of research. Spiro-annulated cyclobutanes can be prepared via the [2+2] cycloaddition of ketenes to exocyclic double bonds, followed by further transformations. niscpr.res.in For example, the reaction of dichloroketene with methylene-steroids yields spirodichlorocyclobutanones, which can be subsequently reduced. dntb.gov.ua The synthesis of spiro[2.3]hexan-4-ones has been achieved through the reaction of cyclopropanone (B1606653) surrogates with sulfur ylides, proceeding through a semipinacol-type rearrangement. acs.org
| Starting Material | Reaction Type | Product | Reference |
| Methylene-steroids | [2+2] Cycloaddition with dichloroketene | Steroidal spirocyclobutanones | dntb.gov.ua |
| Norbornadiene | Ketene (B1206846) addition and Ring-Rearrangement Metathesis | Spiro-annulated cyclobutane tetracycle | niscpr.res.in |
| Cyclopropanone surrogates | Reaction with sulfur ylides | Spiro[2.3]hexan-4-ones | acs.org |
Functional Group Alterations of the Oxo and Pivalate Moieties
The oxo and pivalate functionalities of this compound offer versatile handles for a variety of chemical transformations, allowing for the synthesis of a broad spectrum of derivatives.
Alterations of the Oxo Group: The ketone can be transformed into an alkene via the Wittig reaction. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org This reaction involves the treatment of the ketone with a phosphonium (B103445) ylide and is a reliable method for introducing a carbon-carbon double bond. The stereochemistry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions. nih.gov
Another significant transformation of the ketone is the Baeyer-Villiger oxidation, which converts the cyclic ketone into a lactone (a cyclic ester). wikipedia.orgorganic-chemistry.org This reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). chemistrysteps.comnih.govsigmaaldrich.com The regioselectivity of the Baeyer-Villiger oxidation is predictable, with the oxygen atom generally inserting between the carbonyl carbon and the more substituted adjacent carbon.
Alterations of the Pivalate Group: The pivalate ester can be hydrolyzed under basic conditions to yield the corresponding alcohol. This deprotection allows for the introduction of other functional groups at this position.
| Functional Group | Reaction | Reagents | Product | Reference |
| Oxo | Wittig Olefination | Ph₃P=CHR | Alkene | masterorganicchemistry.comwikipedia.orgorganic-chemistry.org |
| Oxo | Baeyer-Villiger Oxidation | m-CPBA | Lactone | wikipedia.orgorganic-chemistry.orgchemistrysteps.com |
| Pivalate | Hydrolysis | NaOH | Alcohol | libretexts.org |
Exploration of Novel Reaction Pathways for Derivatives
The unique structural features of this compound derivatives make them intriguing substrates for exploring novel reaction pathways, including various cycloaddition reactions.
[2+2] Photocycloaddition: The enone functionality within certain derivatives of this compound can participate in [2+2] photocycloaddition reactions with alkenes to form cyclobutane-fused ring systems. nsf.govresearchgate.net These reactions are typically induced by UV light and can lead to the formation of complex polycyclic structures with high stereocontrol. The development of photosensitized [2+2] cycloadditions of alkenylboronates offers a versatile route to functionalized cyclobutylboronates. nih.gov
[3+2] Cycloaddition: Derivatives of this compound can also be envisioned as precursors for dipolar cycloaddition reactions. For instance, conversion of the ketone to a suitable precursor could allow for a [3+2] cycloaddition with a dipolarophile to construct five-membered heterocyclic rings fused to the cyclobutane core.
[4+3] Cycloaddition: While less common, the potential for [4+3] cycloaddition reactions involving derivatives of this compound exists. Such reactions could provide access to seven-membered rings fused to the cyclobutane scaffold.
These exploratory pathways, while not yet extensively documented for this compound itself, represent exciting avenues for future research in the synthesis of novel and complex molecules based on this versatile scaffold.
Future Research Directions and Unexplored Reactivity of 3 Oxocyclobutylpivalate
Photochemical and Pericyclic Reactions
The photochemistry of cyclobutanones is a rich area of study, often characterized by ring-opening reactions, cycloadditions, and rearrangements. aip.orgacs.orgacs.org For 3-Oxocyclobutylpivalate, several unexplored photochemical and pericyclic pathways could be investigated.
Irradiation of this compound could induce a Norrish Type I cleavage, a characteristic reaction of cyclic ketones, leading to the formation of a 1,4-diradical intermediate. aip.org This highly reactive species could then undergo various transformations, such as fragmentation to yield smaller molecules or intramolecular rearrangement. The presence of the bulky pivalate (B1233124) group could influence the stability and subsequent reaction pathways of this diradical intermediate.
Furthermore, [2+2] photocycloadditions represent a powerful tool in organic synthesis. nih.gov It is conceivable that this compound could participate as a substrate in such reactions, either through its carbonyl group or by derivatization to introduce an olefinic moiety. The resulting polycyclic systems could be valuable building blocks for complex molecule synthesis.
Conversely, the cyclobutane (B1203170) ring of this compound or its derivatives could undergo [2+2] cycloreversion reactions, particularly under thermal or photochemical stimulation. duke.edunih.gov This process, which results in the cleavage of the four-membered ring, could be harnessed to release specific molecules or to generate reactive intermediates in a controlled manner.
| Potential Reaction | Conditions | Expected Outcome | Relevant Analogs |
| Norrish Type I Cleavage | UV Irradiation | 1,4-diradical intermediate, potential for fragmentation or rearrangement | Cyclobutanone (B123998) aip.org |
| [2+2] Photocycloaddition | UV Irradiation with an alkene | Formation of a bicyclic ether | Dibenzylidenecyclobutanones nih.gov |
| [2+2] Cycloreversion | Thermal or Photochemical | Cleavage of the cyclobutane ring to form two new molecules | Bicyclo[4.2.0]octane mechanophores duke.edunih.gov |
Application in Polymer Chemistry and Materials Science
Cyclobutane derivatives have garnered significant interest in polymer chemistry and materials science due to their unique properties. lifechemicals.com They can be incorporated into polymer backbones to create materials with tunable thermal and mechanical properties. nih.govacs.org The strained nature of the cyclobutane ring makes it a "mechanophore," a functional group that can respond to mechanical stress by undergoing a chemical transformation. duke.edunih.gov
Future research could focus on synthesizing polymers incorporating the this compound monomer. The pivalate ester group could serve as a handle for further functionalization, while the ketone group provides a site for cross-linking or post-polymerization modification. The resulting polymers could exhibit interesting properties, such as stress-responsiveness, where mechanical force could induce ring-opening of the cyclobutane unit, altering the material's properties. duke.edunih.gov
Moreover, the development of cyclobutane-containing polyesters has been explored as a route to sustainable materials. nih.gov By analogy, polymers derived from this compound could be designed to be biodegradable, offering potential applications in environmentally friendly plastics or biomedical devices.
| Potential Application | Key Feature of this compound | Projected Outcome | Supporting Evidence from Analogs |
| Stress-Responsive Polymers | Cyclobutane ring as a mechanophore | Materials that change properties (e.g., color, strength) under stress | Cyclobutane-bearing bicyclo[4.2.0]octane mechanophores duke.edunih.gov |
| Functional Polyesters | Ester and ketone functionalities | Biodegradable polymers with sites for further modification | Truxinate cyclobutane-based polyesters nih.gov |
| Advanced Coatings and Adhesives | Potential for cross-linking via the ketone group | Materials with enhanced durability and adhesion | General utility of cyclobutane derivatives in materials science lifechemicals.com |
Biocatalytic Transformations
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. sphinxsai.comtudelft.nl The ketone functionality of this compound makes it a prime candidate for biocatalytic reduction. Enzymes such as alcohol dehydrogenases from various microorganisms could be screened for their ability to reduce the cyclobutanone to the corresponding cyclobutanol (B46151) with high stereoselectivity. nih.govvub.ac.be
The stereoselective reduction of 3-substituted cyclobutanones has been shown to be highly selective for the cis-alcohol. vub.ac.be Investigating the biocatalytic reduction of this compound could lead to the efficient synthesis of chiral cyclobutanol derivatives, which are valuable building blocks in medicinal chemistry. nih.gov
Beyond reduction, other enzymatic transformations could be explored. For instance, hydrolases could be employed for the selective cleavage of the pivalate ester, providing access to 3-hydroxycyclobutanone (B178150). The compatibility of these enzymatic reactions with aqueous media and mild conditions makes them highly attractive for sustainable chemical synthesis.
| Enzyme Class | Potential Transformation | Potential Product | Rationale from Analogous Systems |
| Alcohol Dehydrogenases | Stereoselective reduction of the ketone | Chiral cis- or trans-3-hydroxycyclobutylpivalate | Biocatalytic reduction of substituted cyclobutanones and cyclohexanones sphinxsai.comnih.govvub.ac.be |
| Hydrolases/Esterases | Cleavage of the pivalate ester | 3-Hydroxycyclobutanone | General enzymatic hydrolysis of esters |
| Baeyer-Villiger Monooxygenases | Oxidation of the cyclobutanone | Lactone derivative | Known enzymatic oxidation of cyclic ketones |
Advanced Flow Chemistry Syntheses
Flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds. cam.ac.ukrsc.orgresearchgate.net The synthesis of cyclobutanone derivatives has been successfully demonstrated using flow reactors. cam.ac.ukrsc.orgresearchgate.net Future research could focus on developing a continuous flow process for the synthesis of this compound itself, potentially improving upon existing batch methods.
Furthermore, flow chemistry is ideally suited for performing hazardous or highly energetic reactions in a controlled manner. The photochemical reactions of this compound, as discussed in section 9.1, could be translated to a flow setup. This would allow for precise control over irradiation time and temperature, potentially leading to higher yields and selectivities of the desired photoproducts. nih.gov Similarly, multi-step syntheses starting from this compound could be streamlined into a continuous process, enabling the rapid generation of a library of derivatives for further study.
| Flow Chemistry Approach | Target Reaction | Potential Advantages | Relevant Precedents |
| Continuous Synthesis | Synthesis of this compound | Improved safety, scalability, and reproducibility | Flow synthesis of 2-substituted cyclobutanones cam.ac.ukrsc.orgresearchgate.net |
| Photochemical Flow Reactor | [2+2] Photocycloadditions or Norrish reactions | Precise control of reaction parameters, enhanced safety | Continuous flow [2+2] photopolymerization nih.gov |
| Multi-step Telescoped Synthesis | Derivatization of this compound | Reduced workup, increased efficiency, rapid library synthesis | Continuous flow synthesis of functionalized cyclobutenes rsc.org |
Ligand Design for Organometallic Catalysis
The unique steric and electronic properties of cyclobutane derivatives make them interesting scaffolds for the design of new ligands for organometallic catalysis. researchgate.netresearchgate.netacs.org While this compound itself is not a typical ligand, it can serve as a precursor for the synthesis of a variety of potential ligands.
For example, the ketone functionality could be converted to an amino group, which could then be further elaborated to create bidentate or tridentate ligands. The rigid cyclobutane framework could enforce a specific geometry around the metal center, potentially leading to high selectivity in catalytic reactions. The pivalate group could also be strategically retained or modified to tune the steric and electronic properties of the resulting ligand.
Research in this area could involve the synthesis of novel cyclobutane-based ligands and their coordination to various transition metals. The catalytic activity of the resulting organometallic complexes could then be evaluated in a range of important organic transformations, such as cross-coupling reactions, hydrogenations, and C-H activation. acs.orgnih.gov The development of cyclobutadiene-metal complexes as catalysts further highlights the potential for small rings in catalysis. acs.org
| Ligand Type | Synthetic Approach from this compound | Potential Catalytic Application | Inspiration from Related Systems |
| Amino-alcohol Ligands | Reduction of ketone followed by conversion of ester to another donor group | Asymmetric transfer hydrogenation | General use of chiral amino-alcohols in catalysis |
| Phosphine (B1218219) Ligands | Conversion of ketone and/or ester to phosphine-containing moieties | Cross-coupling reactions, asymmetric hydrogenation | Wide utility of phosphine ligands in catalysis |
| N-Heterocyclic Carbene (NHC) Precursors | Elaboration of the cyclobutane ring to form an imidazolium (B1220033) or related salt | Olefin metathesis, C-H activation | Importance of NHC ligands in modern catalysis nih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Oxocyclobutylpivalate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound typically involves esterification of 3-oxocyclobutanol with pivaloyl chloride under controlled conditions. Key variables include solvent choice (e.g., dichloromethane vs. THF), catalyst selection (e.g., DMAP or pyridine), and temperature optimization (e.g., 0–25°C). Evidence from comparable ester syntheses suggests that anhydrous conditions and stoichiometric control of the acid chloride are critical to minimize side reactions like hydrolysis . Yield improvements (>70%) are achievable by using inert atmospheres (N₂/Ar) and slow reagent addition to manage exothermicity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the ester linkage and cyclobutane ring structure. Key markers include:
- ¹H NMR : Distinct signals for the cyclobutyl protons (δ 2.5–3.5 ppm, split due to ring strain) and the pivalate methyl groups (δ 1.2 ppm, singlet).
- ¹³C NMR : Carbonyl signals at ~170 ppm (ester) and ~210 ppm (ketone).
Infrared (IR) spectroscopy should show strong absorptions at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O). Mass spectrometry (EI-MS) can confirm the molecular ion peak (m/z 170.21) and fragmentation patterns .
Q. How does the cyclobutane ring’s strain influence the reactivity of this compound in comparison to larger cyclic ketones?
- Methodological Answer : The cyclobutane ring’s high angle strain increases its susceptibility to ring-opening reactions under thermal or acidic conditions. For example, compared to cyclopentanone derivatives (), this compound exhibits faster keto-enol tautomerization and enhanced electrophilicity at the carbonyl group. Computational modeling (e.g., DFT calculations) can quantify strain energy (~25–30 kcal/mol for cyclobutane vs. ~5 kcal/mol for cyclopentane) and predict reaction pathways .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported reaction outcomes for this compound-mediated transformations?
- Methodological Answer : Discrepancies in reactivity (e.g., unexpected byproducts or low yields) often arise from subtle differences in experimental protocols. Researchers should:
- Replicate conditions : Precisely document reagent purity (e.g., anhydrous solvents, <0.1% H₂O), equipment specifications (e.g., reflux condenser efficiency), and mixing rates .
- Use control experiments : Compare results with structurally similar esters (e.g., cyclopentyl pivalate) to isolate the cyclobutane’s role.
- Apply statistical analysis : Use tools like ANOVA to assess variability in triplicate trials and identify outliers .
Q. How can computational chemistry optimize the design of this compound derivatives for targeted bioactivity?
- Methodological Answer : Molecular docking and QSAR (Quantitative Structure-Activity Relationship) models can predict interactions between this compound derivatives and biological targets (e.g., enzymes). Key steps include:
- Descriptor generation : Use SMILES/InChI strings ( ) to derive electronic (e.g., HOMO/LUMO energies) and steric parameters (e.g., Connolly surface area).
- Validation : Cross-check predictions with experimental IC₅₀ values from enzyme inhibition assays .
Q. What are the challenges in analyzing the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies require:
- Accelerated degradation assays : Expose the compound to pH 1–13 buffers at 40–60°C and monitor decomposition via HPLC.
- Kinetic analysis : Fit degradation data to first-order or Arrhenius models to predict shelf-life.
Note: The ketone group is prone to nucleophilic attack under basic conditions, while the ester hydrolyzes rapidly in acidic media. Buffer composition (e.g., phosphate vs. acetate) significantly impacts degradation rates .
Data Presentation and Analysis Guidelines
Q. How should researchers structure tables and figures to highlight critical trends in this compound studies?
- Methodological Answer :
- Tables : Include columns for reaction conditions (solvent, catalyst, temperature), yields, and spectroscopic validation (e.g., NMR shift ranges). Use footnotes to explain anomalies (e.g., "yield drop attributed to moisture contamination") .
- Figures : Plot time-course data (e.g., degradation kinetics) with error bars representing standard deviations. Use color coding to differentiate between reaction pathways or derivatives .
Q. What statistical methods are appropriate for comparing the catalytic efficiency of this compound in enantioselective reactions?
- Methodological Answer :
- Enantiomeric excess (ee) : Calculate using chiral HPLC or polarimetry, and apply Student’s t-test to assess significance between catalysts.
- Multivariate analysis : Principal Component Analysis (PCA) can correlate catalyst structure (e.g., ligand bulkiness) with ee outcomes .
Ethical and Safety Considerations
Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
